An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethyl)benzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethyl)benzaldehyde is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and fine chemical manufacturing. Its structure, incorporating both a reactive aldehyde and a bromoethyl group, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and its role as a precursor in the synthesis of heterocyclic compounds.
Core Chemical and Physical Properties
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-bromoethyl)benzaldehyde | [2] |
| CAS Number | 22901-09-3 | [1][2][3] |
| Molecular Formula | C₉H₉BrO | [1][2] |
| Molecular Weight | 213.07 g/mol | [1][2] |
| Physical State | Pale yellow liquid | [1] |
| Density | 1.448 g/cm³ | [1][4] |
| Boiling Point | 273.74 - 274.3 °C at 760 mmHg | [1][4][5] |
| Refractive Index | 1.5858 | [4][5] |
| Flash Point | 81 °C | [4][5] |
Reactivity and Synthetic Applications
The chemical utility of 2-(2-bromoethyl)benzaldehyde stems from the dual reactivity of its functional groups. The aldehyde group is susceptible to nucleophilic addition, oxidation, and reduction, while the bromoethyl group readily undergoes nucleophilic substitution reactions.[1] This allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of various heterocyclic compounds, including isoquinolines, which are prevalent scaffolds in medicinal chemistry.[6][7][8]
Logical Relationship: Synthetic Utility
Caption: Synthetic utility of 2-(2-Bromoethyl)benzaldehyde.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 2-(2-bromoethyl)benzaldehyde, based on established chemical principles and related literature procedures.
Synthesis
A plausible synthetic route to 2-(2-bromoethyl)benzaldehyde involves the oxidation of the corresponding alcohol, 2-(2-bromoethyl)benzyl alcohol. This precursor can be synthesized from 1,2-benzenedimethanol.
Protocol: Synthesis of 2-(2-Bromoethyl)benzyl Alcohol
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Materials: 1,2-benzenedimethanol, 48% hydrobromic acid, 1N sodium hydroxide (B78521) solution, ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
To 15.0 mL of 48% hydrobromic acid, add 4.0 g (29.0 mmol) of 1,2-benzenedimethanol.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
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Neutralize the reaction mixture to pH 7 by the dropwise addition of 1N sodium hydroxide solution.
-
Dilute the mixture with 200 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic phase sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromoethyl)benzyl alcohol.[9]
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Protocol: Oxidation to 2-(2-Bromoethyl)benzaldehyde (Swern Oxidation)
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Materials: Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), triethylamine (B128534), crude 2-(2-bromoethyl)benzyl alcohol.
-
Procedure:
-
Prepare a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add a solution of DMSO (2.2 equivalents) in DCM dropwise, maintaining the temperature at -78 °C.
-
After stirring for 15 minutes, add a solution of crude 2-(2-bromoethyl)benzyl alcohol (1.0 equivalent) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purification
The crude 2-(2-bromoethyl)benzaldehyde can be purified by silica (B1680970) gel column chromatography.
Protocol: Column Chromatography
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Materials: Crude 2-(2-bromoethyl)benzaldehyde, silica gel (230-400 mesh), hexane (B92381), ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.[9]
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Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis and purification.
Analytical Characterization
The identity and purity of 2-(2-bromoethyl)benzaldehyde are typically confirmed by spectroscopic methods.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7.2-7.8 ppm), and the two methylene (B1212753) groups of the bromoethyl chain (triplets, in the range of ~3.2-3.8 ppm).
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carbonyl carbon around 192 ppm, signals for the aromatic carbons, and two signals for the aliphatic carbons of the bromoethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹. Other characteristic peaks include those for aromatic C-H and C=C stretching.[11]
Safety and Handling
2-(2-Bromoethyl)benzaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-(2-Bromoethyl)benzaldehyde is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its dual reactivity provides a powerful tool for the construction of diverse heterocyclic systems. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(2-Bromoethyl)benzaldehyde | C9H9BrO | CID 10656207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Bromoethyl)benzaldehyde | 22901-09-3 [chemicalbook.com]
- 4. 2-(2-Bromoethyl)benzaldehyde CAS#: 22901-09-3 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(BROMOMETHYL)BENZYL ALCOHOL, 95% synthesis - chemicalbook [chemicalbook.com]
- 10. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
